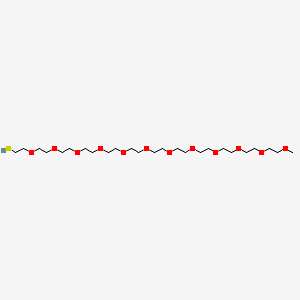

m-PEG12-Thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H52O12S/c1-26-2-3-27-4-5-28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-38/h38H,2-25H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDXXEVQFMVAIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H52O12S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134874-49-0 |

Source

|

| Record name | m-PEG12-Thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG12-Thiol: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and relevant experimental methodologies for methoxy-poly(ethylene glycol)-thiol with 12 PEG units (m-PEG12-Thiol). This bifunctional molecule is of significant interest in biomedical research and drug development, primarily for its role as a versatile linker and surface modification agent.

Core Properties of this compound

This compound is characterized by a methoxy-terminated polyethylene glycol (PEG) chain of twelve repeating units, which imparts hydrophilicity and biocompatibility, and a terminal thiol group that allows for covalent attachment to various substrates. The thiol group has a high affinity for noble metal surfaces, such as gold and silver, and can also react with maleimide groups and other thiol-reactive moieties to form stable thioether or disulfide bonds, respectively.[1][2][3]

The following table summarizes the key quantitative properties of this compound, compiled from various suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C25H52O12S | [4][5] |

| Molecular Weight | 576.74 g/mol | |

| CAS Number | 2413368-61-1 | |

| Appearance | Colorless to light yellow liquid | |

| Purity | >95% | |

| Spacer Arm Length | 38 atoms, ~44.2 Å | |

| Solubility | Soluble in DMSO (100 mg/mL), water, Methylene chloride, Acetonitrile, DMAC | |

| Storage Conditions | -20°C, sealed, away from moisture and light |

Key Applications and Experimental Protocols

This compound is a versatile tool in bioconjugation, nanotechnology, and drug delivery. Its primary applications include the functionalization of nanoparticles, the formation of self-assembled monolayers (SAMs), and its use as a flexible linker in Proteolysis Targeting Chimeras (PROTACs).

Surface Modification of Gold Nanoparticles

The thiol group of this compound readily forms a dative bond with gold surfaces, leading to the formation of a hydrophilic and biocompatible PEG layer. This process, known as PEGylation, enhances the stability of gold nanoparticles (AuNPs) in biological media, reduces non-specific protein adsorption, and can improve their pharmacokinetic profile in drug delivery applications.

This is a representative protocol and may require optimization for specific nanoparticle sizes and concentrations.

-

Preparation of this compound Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of this compound in a suitable solvent, such as ethanol or DMSO. A typical concentration range is 1-10 mM. To facilitate handling, it is recommended to dissolve the reagent in the solvent and store unused stock solution at -20°C under an inert gas.

-

-

Functionalization of Gold Nanoparticles:

-

To a solution of freshly synthesized and purified gold nanoparticles in water, add the this compound solution. The final concentration of the thiol will depend on the size and concentration of the nanoparticles but should be in excess to ensure complete surface coverage.

-

Allow the mixture to react for several hours (typically 4-24 hours) at room temperature with gentle stirring.

-

-

Purification of PEGylated Nanoparticles:

-

Following the incubation period, the PEGylated AuNPs can be purified from excess this compound by repeated centrifugation and resuspension in a clean buffer or water.

-

Characterize the functionalized nanoparticles using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM) to confirm successful PEGylation and assess their stability.

-

Caption: Workflow for the functionalization of gold nanoparticles with this compound.

Formation of Self-Assembled Monolayers (SAMs)

This compound can be used to form highly ordered, self-assembled monolayers on gold substrates. These SAMs create a hydrophilic and protein-resistant surface, which is valuable for applications in biosensors, microarrays, and biocompatible coatings for medical devices.

This protocol is a general guideline and should be optimized for specific substrate and application requirements.

-

Substrate Preparation:

-

Use a clean, high-quality gold-coated substrate (e.g., glass slide or silicon wafer).

-

Clean the gold surface immediately before use to remove any organic contaminants. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution.

-

Rinse the cleaned substrate thoroughly with deionized water and then with ethanol, and dry it under a stream of nitrogen gas.

-

-

SAM Formation:

-

Prepare a dilute solution of this compound in a high-purity solvent, such as 200-proof ethanol. A typical concentration is in the range of 1-10 mM.

-

Immerse the clean, dry gold substrate into the thiol solution in a clean container. To obtain high-quality films, minimize the headspace above the solution and consider backfilling with an inert gas like nitrogen or argon to reduce oxidation.

-

Allow the self-assembly to proceed for 12-24 hours at room temperature.

-

-

Post-Assembly Rinsing and Drying:

-

After the incubation period, remove the substrate from the thiol solution.

-

Rinse the SAM-coated substrate thoroughly with the same solvent (e.g., ethanol) to remove any non-covalently bound molecules.

-

Dry the substrate under a gentle stream of nitrogen.

-

-

Characterization:

-

The quality of the SAM can be assessed using techniques such as contact angle goniometry (to measure surface hydrophilicity), ellipsometry (to determine monolayer thickness), and X-ray photoelectron spectroscopy (XPS) to confirm the chemical composition of the surface.

-

Application as a Linker in PROTACs

This compound serves as a PEG-based PROTAC linker. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. By bringing the target protein in proximity to the E3 ligase, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain in the linker can improve the solubility and cell permeability of the PROTAC molecule.

Caption: The role of this compound as a linker in a PROTAC to induce target protein degradation.

References

m-PEG12-Thiol CAS number and chemical formula

An In-Depth Technical Guide to m-PEG12-Thiol

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on this compound, a discrete polyethylene glycol (PEG) derivative. It covers its chemical properties, applications, and detailed experimental protocols.

Core Properties of this compound

This compound is a linear, monofunctional PEG reagent featuring a methoxy cap at one end and a reactive thiol (-SH) group at the other.[1] This structure makes it a valuable tool in bioconjugation, drug delivery, and nanotechnology.[2][3] The PEG spacer consists of 12 ethylene glycol units, which imparts hydrophilicity and biocompatibility to conjugated molecules.

| Property | Data | Source |

| CAS Number | 2413368-61-1 | [4][5] |

| Chemical Formula | C25H52O12S | |

| Linear Formula | CH3O(CH2CH2O)11CH2CH2SH | |

| Molecular Weight | 576.74 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Storage Temperature | -20°C, sealed, away from moisture and light |

Key Applications

The terminal thiol group is highly reactive, enabling specific conjugation strategies. Key applications include:

-

PROTAC Linkers : this compound is used as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation via the ubiquitin-proteasome system.

-

Surface Functionalization : The thiol group has a strong affinity for noble metal surfaces, making it ideal for functionalizing gold (Au) or silver (Ag) nanoparticles. This modification prevents aggregation, improves biocompatibility, and allows for further conjugation of biomolecules.

-

Bioconjugation : The thiol group can selectively react with maleimide-functionalized molecules to form stable thioether bonds. This is a common strategy for labeling proteins, antibodies, or other biomolecules.

-

Drug Delivery : As a component in larger constructs, this compound can enhance the solubility and circulation time of therapeutic agents.

Experimental Protocols

Stock Solution Preparation (In Vitro)

Proper preparation of stock solutions is critical for reliable experimental results. It is recommended to use newly opened, hygroscopic-free DMSO.

| Desired Concentration | Mass of this compound | Volume of DMSO |

| 1 mM | 1 mg | 1.7339 mL |

| 5 mM | 1 mg | 0.3468 mL |

| 10 mM | 1 mg | 0.1734 mL |

| 1 mM | 5 mg | 8.6694 mL |

| 5 mM | 5 mg | 1.7339 mL |

| 10 mM | 5 mg | 0.8669 mL |

| 1 mM | 10 mg | 17.3388 mL |

| 5 mM | 10 mg | 3.4678 mL |

| 10 mM | 10 mg | 1.7339 mL |

Procedure:

-

Weigh the required mass of this compound.

-

Add the corresponding volume of high-purity DMSO.

-

Use sonication if necessary to ensure complete dissolution.

-

Once prepared, aliquot the solution to prevent inactivation from repeated freeze-thaw cycles.

-

Storage : Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from light.

Formulation for In Vivo Experiments

For animal studies, this compound can be prepared in various solvent systems. It is recommended to prepare these solutions freshly on the day of use. The following protocols yield a clear solution with a solubility of at least 2.5 mg/mL (4.33 mM).

Protocol 1: PEG300/Tween-80 Formulation

-

Prepare a stock solution in DMSO (e.g., 25 mg/mL).

-

Sequentially add each solvent in the following volumetric ratio: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline.

-

Example for 1 mL : Add 100 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300 and mix. Add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL.

Protocol 2: SBE-β-CD Formulation

-

Sequentially add each solvent in the following volumetric ratio: 10% DMSO >> 90% (20% SBE-β-CD in Saline).

Protocol 3: Corn Oil Formulation

-

Sequentially add each solvent in the following volumetric ratio: 10% DMSO >> 90% Corn Oil.

General Bioconjugation Workflow

The following diagram illustrates a typical experimental workflow for the functionalization of a gold nanoparticle (AuNP) with this compound and subsequent conjugation to a maleimide-activated protein. This process leverages the high affinity of the thiol group for gold surfaces and its specific reactivity towards maleimides.

Caption: Workflow for Gold Nanoparticle (AuNP) bioconjugation using this compound.

References

A Technical Guide to the Solubility of m-PEG12-Thiol in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of m-PEG12-Thiol (methoxy-polyethylene glycol with 12 PEG units and a terminal thiol group). Understanding the solubility of this bifunctional linker is critical for its application in bioconjugation, nanoparticle surface modification, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). This document compiles quantitative solubility data, detailed experimental protocols for solubilization, and a generalized workflow for solution preparation.

Core Properties of this compound

This compound is a hydrophilic PEG linker. The polyethylene glycol chain imparts significant water solubility, while the overall solubility is influenced by the terminal methoxy and thiol groups.[1][2] Generally, PEG-thiol derivatives are known to be soluble in aqueous solutions and a variety of common organic solvents.[3][4] The thiol group provides a reactive handle for conjugation to specific biomolecules or for anchoring to metal surfaces like gold, while the PEG spacer enhances the stability and solubility of the resulting conjugate.[3]

Quantitative Solubility Data

The solubility of this compound can vary based on the purity of the compound and the specific solvent conditions. The following table summarizes available quantitative data for this compound and related generic mPEG-Thiol compounds.

| Solvent/Vehicle System | Reported Solubility | Notes | Source(s) |

| Single Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (173.39 mM) | Requires sonication for complete dissolution. Hygroscopic DMSO can impact solubility. | MedChemExpress |

| Water | 10 mg/mL | Forms a clear solution. | Nanocs |

| Ethanol | 10 mg/mL | Forms a clear solution. | Nanocs |

| Chloroform | 10 mg/mL | Forms a clear solution. | Nanocs |

| Multi-Component Aqueous Vehicles (for In Vivo use) | |||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.33 mM) | A clear solution is obtained. | MedChemExpress |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.33 mM) | A clear solution is obtained. | MedChemExpress |

| Multi-Component Organic/Oil Vehicles | |||

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.33 mM) | A clear solution is obtained. | MedChemExpress |

Qualitative Solubility Information

In addition to the quantitative data, several sources describe the general solubility of mPEG-Thiol compounds in a broader range of solvents.

-

High Solubility: Water, aqueous buffers (e.g., PBS), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Chloroform, Methylene Chloride.

-

Lower Solubility: Alcohols, Toluene (solubility can be increased by raising the temperature).

-

Insoluble: Ether.

Experimental Protocols

Proper handling and dissolution techniques are crucial for working with this compound, as the thiol group is susceptible to oxidation. The following are generalized and specific protocols derived from supplier recommendations and research applications.

Protocol 1: Preparation of a Concentrated Organic Stock Solution

This is the recommended first step for handling m-PEG-Thiol reagents, which are often waxy solids or liquids that are difficult to weigh accurately in small quantities.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

-

Septum-capped vial

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound and place it in a clean, dry vial.

-

Add the required volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., 100 mg/mL).

-

If dissolution is slow, sonicate the solution until all the solute is dissolved.

-

To minimize oxidation, flush the vial headspace with an inert gas (Argon or Nitrogen), cap tightly with a septum, and wrap the cap with parafilm.

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability. For use, draw the solution through the septum using a syringe.

Protocol 2: Preparation of an Aqueous Working Solution from Organic Stock

This protocol describes the dilution of the concentrated organic stock into an aqueous buffer for experimental use, such as bioconjugation or surface modification.

Materials:

-

Concentrated this compound stock solution (from Protocol 1)

-

Aqueous buffer (e.g., PBS, MES, Borate buffer). Avoid buffers containing primary amines like Tris if further amine-reactive chemistry is planned.

Procedure:

-

Prepare the desired aqueous buffer. Note that dissolving high concentrations of PEG can alter the pH of the solution, so it is crucial to verify and adjust the pH of the final buffer after all components are mixed.

-

Add the required volume of the buffer to a reaction tube.

-

While vortexing or stirring, add the required volume of the this compound organic stock solution to the aqueous buffer.

-

The final solution is now ready for use in the intended application. It is recommended to use the freshly prepared aqueous solution immediately to prevent degradation of the thiol group.

Protocol 3: Formulation of an In Vivo Dosing Vehicle

This protocol provides a specific example for preparing a complex vehicle for animal studies, as described by MedChemExpress.

Materials:

-

This compound

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

-

For a final 1 mL working solution, add the solvents sequentially: a. To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix again until uniform. c. Add 450 µL of saline to bring the final volume to 1 mL.

-

The final solution will have a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a final this compound concentration of ≥ 2.5 mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the preparation of an aqueous solution of this compound from a solid reagent.

Caption: Generalized workflow for preparing this compound solutions.

References

The Formation of m-PEG12-Thiol Self-Assembled Monolayers on Gold Surfaces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism, kinetics, and thermodynamics governing the reaction of methoxy-poly(ethylene glycol)-thiol with 12 PEG units (m-PEG12-Thiol) on gold surfaces. This process, leading to the formation of a Self-Assembled Monolayer (SAM), is critical for the development of biocompatible coatings, biosensors, and targeted drug delivery systems. This document synthesizes key data, outlines detailed experimental protocols, and provides visual representations of the core processes to facilitate understanding and application in research and development.

Core Reaction Mechanism

The functionalization of gold surfaces with this compound is a spontaneous process driven by the strong affinity between sulfur and gold. The overall mechanism can be described as a chemisorption process followed by a self-organization phase.

1.1 Chemisorption: The Gold-Thiolate Bond

The foundational step of the reaction is the formation of a robust covalent-like bond between the sulfur atom of the thiol group and the gold surface atoms. This is not a simple physisorption; instead, it is a dissociative chemisorption process. The prevailing mechanism involves an oxidative addition at the gold surface where the thiol's S-H bond is cleaved. This results in the formation of a gold-thiolate (Au-S) species and a hydrogen atom, which subsequently desorbs from the surface, often as H₂ gas.[1] This process is highly favorable, with a significant exothermic enthalpy change, making the gold-thiolate bond a very stable anchor for the PEG molecule.[2][3]

The precise binding site on the gold surface is a subject of ongoing research, but density functional theory (DFT) calculations and experimental studies suggest that thiolate species preferentially bind at high-coordination sites on the Au(111) surface, such as hollow sites (fcc or hcp) or bridge sites between two gold atoms.[4]

1.2 Self-Assembly and Monolayer Organization

Following the initial, rapid chemisorption of individual this compound molecules, a slower, secondary organization phase occurs. This process is driven by intermolecular van der Waals forces between the adjacent PEG chains. The molecules arrange themselves into a densely packed, ordered monolayer. For short-chain PEGs like this compound, the molecules typically adopt a "standing-up" configuration to maximize surface coverage. The final structure and density of the SAM are influenced by several factors, including the incubation time, solvent, temperature, and the concentration of the thiol solution.

The kinetics of this entire process are often described by a two-step model:

-

A fast initial adsorption step: This is largely diffusion-controlled, where thiol molecules from the solution rapidly populate the available sites on the gold surface. This step can achieve significant surface coverage in seconds to minutes.

-

A slower organization step: This phase can last for several hours and involves the rearrangement of the adsorbed molecules from a disordered, low-density state ("lying-down") to a highly ordered, dense crystalline-like monolayer ("standing-up").[5]

Quantitative Data and Surface Characteristics

The physical and chemical properties of the resulting this compound SAM are critical for its application. The following tables summarize key quantitative parameters derived from studies on short-chain PEG-thiols and related alkanethiols, which serve as excellent proxies for this compound.

Table 1: Thermodynamic Parameters for Thiol Adsorption on Gold

| Parameter | Molecule Studied | Value | Technique | Reference |

| Enthalpy of Adsorption (ΔH) | Carboxylic acid-terminated alkanethiols (C2, C3, C6) | Becomes more exothermic with longer chains | ITC | |

| Adsorption Process | Carboxylic acid-terminated alkanethiols | Enthalpy-driven | ITC | |

| Au-S Bond Strength | Alkanethiols | ~40-50 kcal/mol | Various |

Note: Isothermal Titration Calorimetry (ITC) studies on alkanethiols show the process is strongly enthalpy-driven, with unfavorable entropy due to the confinement of the alkyl chains.

Table 2: Kinetic and Physical Characteristics of Short-Chain PEG-Thiol SAMs

| Parameter | Molecule/System Studied | Value | Technique | Reference |

| Saturation Time (Initial) | PEG-Thiol (unspecified short chain) | ~30 seconds (in 10 mM EtOH solution) | Ellipsometry | |

| Surface Coverage Density | Short-chain mercapto-PEG-carboxylic acids | 4.3 - 6.3 molecules/nm² | ICP-MS | |

| Surface Coverage Density | HS-PEG₅₀₀₀-NH₂ | ~0.85 molecules/nm² | Fluorescamine Assay | |

| Surface Coverage Density | Mercaptosulfonates (MES/MUS) | 3 - 4 molecules/nm² | ITC | |

| Monolayer Thickness | PEG-Thiol (unspecified short chain) | ~3.3 nm | Ellipsometry |

Note: Surface coverage density is highly dependent on the PEG chain length; shorter chains generally achieve higher packing densities due to reduced steric hindrance.

Table 3: Spectroscopic Characterization

| Technique | Feature | Typical Value (Binding Energy) | Significance | Reference |

| XPS | S 2p (Au-S Thiolate) | ~162.0 eV | Confirms covalent bond formation between sulfur and gold. | |

| XPS | S 2p (Unbound Thiol) | ~163.4 eV | Indicates physisorbed molecules or incomplete reaction. |

Experimental Protocols

Achieving a high-quality, well-ordered this compound SAM requires meticulous attention to substrate preparation and assembly conditions.

Gold Substrate Preparation

-

Initial Cleaning: Immerse the gold substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 5-10 minutes. Extreme caution is required when handling piranha solution as it is highly corrosive and reacts violently with organic materials.

-

Rinsing: Thoroughly rinse the substrate with copious amounts of deionized (DI) water, followed by a rinse with absolute ethanol.

-

Drying: Dry the substrate under a stream of dry nitrogen or argon gas.

-

Final Cleaning (Optional but Recommended): For atomically flat surfaces, additional cleaning using UV-Ozone treatment for 10-15 minutes immediately before SAM formation is recommended to remove any remaining organic contaminants.

SAM Formation Protocol

-

Solution Preparation: Prepare a solution of this compound in a suitable solvent. High-purity, anhydrous ethanol is the most common and effective solvent. A typical concentration is between 0.1 mM and 10 mM.

-

Immersion: Immediately immerse the clean, dry gold substrate into the thiol solution in a clean, sealable container. Ensure the entire gold surface is submerged.

-

Incubation: Seal the container to minimize exposure to oxygen and atmospheric contaminants. For the highest quality films, the headspace can be purged with an inert gas (e.g., nitrogen or argon). Allow the self-assembly to proceed for 12-24 hours at room temperature. While initial adsorption is rapid, longer incubation times promote better monolayer packing and ordering.

-

Rinsing: After incubation, remove the substrate from the thiol solution. Rinse it thoroughly with fresh ethanol to remove any non-covalently bound (physisorbed) molecules. A brief sonication (1-2 minutes) in fresh ethanol can also be employed to ensure a clean monolayer.

-

Final Drying: Dry the functionalized substrate under a gentle stream of nitrogen or argon gas. The substrate is now ready for characterization or subsequent experimental steps.

Visualizing the Process: Diagrams

The following diagrams, generated using DOT language, illustrate the key mechanisms and workflows described in this guide.

Caption: Reaction pathway for this compound on a gold surface.

Caption: Step-by-step workflow for creating a PEG-thiol SAM.

Caption: Key parameters that control the final quality of the SAM.

References

understanding the reactivity of the thiol group in m-PEG12-Thiol

An In-depth Technical Guide to the Reactivity of the Thiol Group in m-PEG12-Thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the terminal thiol group on methoxy-polyethylene glycol (12)-thiol (this compound). Understanding the principles governing its reactivity is critical for its successful application in bioconjugation, drug delivery, and surface modification.

Core Principles of Thiol Reactivity

The reactivity of the thiol (-SH) group is primarily dictated by its nucleophilicity, which is heavily influenced by the surrounding chemical environment. The key to controlling its reactions lies in understanding the thiol-thiolate equilibrium.

Nucleophilicity and the Thiol-Thiolate Equilibrium

The thiol group exists in equilibrium with its deprotonated form, the thiolate anion (-S⁻).[1] The thiolate is a significantly stronger nucleophile than the neutral thiol.[2][3] This equilibrium is governed by the pKa of the thiol and the pH of the solution. For typical aliphatic thiols, the pKa is around 8-10.[3] At pH values above the pKa, the highly reactive thiolate form predominates, accelerating nucleophilic reactions.[4] Conversely, at pH values below the pKa, the less reactive protonated thiol is the major species.

Factors Influencing Thiol Reactivity:

-

pH: As the primary determinant of the thiol-thiolate equilibrium, pH is the most critical factor. Reactions are typically faster at higher pH.

-

Solvent: The choice of solvent can influence reaction rates. While aqueous buffers are common for biocompatibility, kinetics can be slowed in some organic solvents.

-

Temperature: Like most chemical reactions, the rate of thiol conjugation increases with temperature. However, the stability of the biomolecules involved often dictates the optimal temperature.

-

Steric Hindrance: The accessibility of the thiol group on the PEG chain can affect its ability to react with bulky substrates. The PEG chain itself can shield the thiol group to some extent.

Key Reactions of the this compound Group

The nucleophilic nature of the thiol group allows it to react with a variety of electrophilic functional groups. The most common and well-utilized reactions in bioconjugation are detailed below.

Thiol-Maleimide Michael Addition

This is one of the most popular methods for site-selective modification of biomolecules. The thiol group undergoes a Michael-type addition reaction with the double bond of a maleimide ring to form a stable thioether bond.

-

Mechanism: The reaction is highly efficient and chemoselective for thiols within a specific pH range.

-

Optimal pH: The reaction is most efficient and selective at a pH of 6.5-7.5. At this pH, there is a sufficient concentration of the reactive thiolate anion, while side reactions with amines (which become competitive at pH > 7.5) are minimized.

-

Stability: The resulting thioether linkage is generally considered stable, although it can undergo a retro-Michael reaction under certain in vivo conditions, leading to potential payload exchange.

Disulfide Bond Formation and Thiol-Disulfide Exchange

This compound can react with other thiol groups (e.g., cysteine residues in proteins) or existing disulfide bonds to form new disulfide linkages (-S-S-).

-

Mechanism: This can occur through two primary pathways: the oxidation of two thiol groups or a thiol-disulfide exchange reaction where a thiolate anion attacks a disulfide bond.

-

Reversibility: A key feature of the disulfide bond is its reversibility. It is stable under normal physiological conditions but can be cleaved in a reducing environment, such as the intracellular space where high concentrations of glutathione (GSH) are present. This property is widely exploited for triggered drug release.

-

Optimal pH: Thiol-disulfide exchange is also pH-dependent, proceeding more rapidly at pH values near or above the pKa of the reacting thiol.

Other Thiol-Reactive Chemistries

While less common than maleimide reactions, the thiol group can also react with other electrophiles:

-

Haloacetamides (e.g., iodoacetamides): React via an SN2 mechanism to form a stable thioether bond.

-

Vinyl Sulfones: Another Michael acceptor that reacts with thiols to form a stable thioether linkage. This reaction is typically slower than the maleimide reaction but proceeds well at higher pH (e.g., 7.5-8.5).

-

Metal Surfaces: The thiol group has a high affinity for noble metal surfaces, such as gold, silver, and platinum, forming dative bonds. This property is extensively used for the functionalization and stabilization of nanoparticles.

Quantitative Data Summary

Precise kinetic data for this compound is highly dependent on specific reaction conditions (pH, temperature, buffer, substrates). The table below summarizes key reactivity parameters based on the well-established chemistry of PEG-thiols.

| Parameter | Value / Description | Significance | References |

| Molecular Weight | ~576.77 g/mol | Affects stoichiometry calculations. | |

| PEG Spacer Length | 12 ethylene glycol units (~46.8 Å) | Provides solubility and steric shielding. | |

| Typical Thiol pKa | 8 - 10 | Determines the pH range for optimal reactivity. | |

| Optimal pH (Maleimide Reaction) | 6.5 - 7.5 | Balances reaction rate and chemoselectivity. | |

| Optimal pH (Disulfide Exchange) | 7.0 - 8.5 | Favors the nucleophilic thiolate species. | |

| Reactive Towards | Maleimides, Disulfides, Haloacetamides, Vinyl Sulfones, Gold/Silver Surfaces | Defines the scope of possible conjugation partners. | |

| Storage Conditions | -20°C, under inert gas (Argon or Nitrogen) | Prevents oxidative dimerization to disulfide. |

Experimental Protocols

The following are generalized protocols. Optimization is recommended for specific applications.

Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein

Materials:

-

This compound

-

Maleimide-activated protein

-

Phosphate Buffered Saline (PBS), 20 mM sodium phosphate, 150 mM NaCl, pH 7.2

-

Degassing equipment (optional, but recommended)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Methodology:

-

Reagent Preparation:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of this compound (e.g., 10-20 mM) in a degassed, amine-free buffer like PBS. For difficult-to-dissolve reagents, anhydrous DMSO or DMF can be used, but the final concentration of organic solvent in the reaction should be minimized.

-

-

Protein Preparation:

-

Dissolve the maleimide-activated protein in the reaction buffer (PBS, pH 7.2) to a known concentration (e.g., 1-5 mg/mL).

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.

-

-

Reaction Quenching:

-

Add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to react with any unreacted maleimide groups on the protein. Incubate for an additional 30 minutes.

-

-

Purification:

-

Remove excess this compound and quenching reagent from the PEGylated protein conjugate using Size Exclusion Chromatography (SEC) or dialysis.

-

-

Characterization:

-

Confirm successful conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.

-

Protocol 2: Formation of a Disulfide-Linked Conjugate

Materials:

-

This compound

-

Thiol-containing molecule (e.g., a cysteine-containing peptide)

-

Oxidizing agent (e.g., air, DMSO) or a disulfide-containing molecule (e.g., Ellman's reagent, DTNB, for exchange)

-

Reaction buffer (e.g., PBS, pH 7.4)

Methodology:

-

Reagent Preparation:

-

Dissolve both this compound and the target thiol-containing molecule in the reaction buffer to their desired concentrations.

-

-

Disulfide Formation (Oxidation):

-

Mix the two thiol solutions in the desired molar ratio.

-

Allow the reaction to proceed in a vessel open to the air with gentle stirring for several hours to overnight. Mild oxidation can facilitate disulfide bond formation. Alternatively, a controlled amount of an oxidant like DMSO can be added.

-

-

Thiol-Disulfide Exchange:

-

If reacting with an existing disulfide (e.g., a protein with an accessible disulfide bond), dissolve the target molecule in the reaction buffer (pH 7.4).

-

Add a molar excess of this compound to the solution.

-

Incubate for 2-4 hours at room temperature, monitoring the reaction progress.

-

-

Purification and Analysis:

-

Purify the resulting disulfide-linked conjugate using chromatography (e.g., SEC or Reverse-Phase HPLC).

-

Analyze the product via mass spectrometry. To confirm the disulfide linkage, the sample can be analyzed before and after treatment with a reducing agent like DTT.

-

References

The Art of Stealth: A Technical Guide to PEGylation for Nanoparticle Functionalization

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nanomedicine, the ability of a nanoparticle to effectively reach its target is paramount. However, the biological environment presents a formidable barrier, with the mononuclear phagocyte system (MPS) poised to rapidly clear foreign entities from circulation. Poly(ethylene glycol), or PEG, has emerged as the gold standard for nanoparticle surface modification to overcome this challenge. This technical guide provides an in-depth exploration of the principles, applications, and methodologies of PEGylation in nanoparticle functionalization, offering a comprehensive resource for researchers and developers in the field of drug delivery.

The "Stealth" Effect: How PEGylation Enhances Nanoparticle Performance

The primary advantage of adorning nanoparticles with a corona of PEG chains lies in the creation of a "stealth" effect. This phenomenon significantly prolongs the systemic circulation time of nanoparticles by shielding their surface from opsonization—the process by which proteins in the bloodstream mark foreign particles for uptake by phagocytic cells of the MPS, primarily located in the liver and spleen.[1][2] The hydrophilic and flexible nature of PEG chains creates a steric barrier that physically hinders the adsorption of opsonins, thereby reducing nanoparticle aggregation and subsequent clearance.[2][3] This extended circulation half-life is crucial for enhancing the probability of the nanoparticle reaching its intended target, particularly in passive targeting strategies that rely on the enhanced permeability and retention (EPR) effect in tumor tissues.[4]

Key Parameters Influencing PEGylation Efficacy

The effectiveness of the PEG stealth layer is not merely a consequence of its presence but is intricately governed by several key parameters. Understanding and optimizing these factors are critical for the rational design of long-circulating nanoparticles.

PEG Molecular Weight and Its Impact on Circulation

The molecular weight (MW) of the PEG chains is a determinant of the thickness of the hydrophilic corona. Generally, a higher PEG MW results in a thicker steric barrier, leading to more effective shielding from opsonization and consequently, a longer circulation half-life. However, this relationship is not infinite. For larger nanoparticles, excessively long PEG chains can paradoxically lead to shorter circulation times.

PEG Surface Density and Conformation

The density of PEG chains on the nanoparticle surface dictates their conformation, which in turn influences their shielding efficiency. At low grafting densities, PEG chains adopt a "mushroom" conformation. As the density increases, steric repulsion forces the chains to extend away from the surface, transitioning into a more effective "brush" conformation. A dense brush conformation is generally required to significantly reduce macrophage uptake.

Table 1: Impact of PEG Molecular Weight and Density on Nanoparticle Circulation Half-Life

| Nanoparticle Type | Nanoparticle Size (nm) | PEG Molecular Weight (kDa) | PEG Surface Density (chains/nm²) | Circulation Half-Life (t½) | Reference |

| Polystyrene | 100 | 5 | 0.028 (Mushroom) | 15.5 h | |

| Polystyrene | 100 | 5 | 0.083 (Brush) | 19.5 h | |

| Liposomes | ~100 | 0.75 | Not Specified | Comparable to non-PEGylated | |

| Liposomes | ~100 | 5 | Not Specified | Significantly prolonged | |

| Gold Nanoparticles | 13 | 5 | Not Specified | 57 h | |

| PLGA-PEG | Not Specified | Not Specified | Not Specified | 21 min (PLGA) vs. 8.5 h (PLA-PEG) | |

| mPEG-PCL | 80 | 2 | Not Specified | Longer than 200nm particles | |

| mPEG-PCL | 200 | 2 | Not Specified | Shorter than 80nm particles | |

| PLGA-TPEG | ~90 | 5 (inner), variable (outer) | Not Specified | 10.01 ± 0.52 h | |

| PLA-TPEG | ~85 | 5 (inner), variable (outer) | 0.47 | 13.6 ± 0.7 h |

Nanoparticle Core Properties

The physicochemical properties of the nanoparticle core, such as its size, shape, and surface charge, also play a role in the overall in vivo fate of the PEGylated construct. For instance, smaller PEGylated nanoparticles have demonstrated a greater ability to evade macrophage uptake compared to their larger counterparts. A near-neutral surface charge, often achieved through dense PEGylation, is generally associated with reduced non-specific uptake.

Table 2: Influence of Nanoparticle Properties and PEGylation on Macrophage Uptake

| Nanoparticle Type | Nanoparticle Size (nm) | Surface Charge (mV) | PEG Conformation/Density | Macrophage Uptake | Reference |

| Polystyrene | 100 | Not Specified | Mushroom (0.028 PEG/nm²) | Reduced 4-14 fold vs. non-PEGylated | |

| Polystyrene | 100 | Not Specified | Brush (0.083 PEG/nm²) | Slightly more reduced than mushroom | |

| PEG-PPS-USPIOs | 30 | -23 to +9 | Not Specified | 1.1% ± 0.3% of administered dose | |

| PEG-PPS-USPIOs | 40 | -23 to +9 | Not Specified | 1.4% ± 2.3% of administered dose | |

| PEG-PPS-USPIOs | 100 | -23 to +9 | Not Specified | 6.2% ± 0.9% of administered dose | |

| Polystyrene | 100 | Not Specified | Dense Brush (Rf/D = 4.9) | Reduced uptake by LECs | |

| Gold Nanoparticles | 4 and 10 | Not Specified | Varied PEG MW (1, 2, 5 kDa) | Uptake contingent on aptamer configuration and PEG length |

Methodologies for Nanoparticle PEGylation

Several strategies exist for attaching PEG to the surface of nanoparticles, each with its own advantages and considerations.

Covalent Attachment ("Grafting to")

This approach involves the formation of a stable, covalent bond between the PEG chains and the nanoparticle surface. It is a robust method that prevents the premature detachment of the PEG layer in the biological milieu. A common strategy involves the use of carbodiimide chemistry (EDC/NHS) to couple amine-terminated PEG to carboxylated nanoparticles.

Physical Adsorption

PEG-containing copolymers can be physically adsorbed onto the surface of pre-formed nanoparticles through hydrophobic or electrostatic interactions. While simpler to perform, this method may result in a less stable PEG coating that can desorb over time.

Self-Assembly

Amphiphilic block copolymers, such as PEG-PLGA, can self-assemble in an aqueous environment to form nanoparticles with a hydrophobic core and a hydrophilic PEG shell. This method allows for the simultaneous formation and PEGylation of the nanoparticle.

Experimental Protocols

This section provides generalized, step-by-step protocols for key PEGylation and characterization techniques. Researchers should optimize these protocols based on their specific nanoparticle system and PEG reagents.

Protocol for Covalent PEGylation of Carboxylated Nanoparticles via EDC/NHS Chemistry

-

Nanoparticle Preparation: Suspend carboxylated nanoparticles in a suitable buffer (e.g., MES buffer, pH 6.0) at a known concentration.

-

Activation of Carboxyl Groups: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to the nanoparticle suspension. The molar ratio of EDC and NHS to the surface carboxyl groups should be optimized, but a starting point is often a 10-fold molar excess. Incubate for 15-30 minutes at room temperature with gentle mixing.

-

Removal of Excess Activation Reagents: Centrifuge the activated nanoparticles and discard the supernatant. Resuspend the nanoparticle pellet in a fresh coupling buffer (e.g., PBS, pH 7.4).

-

PEGylation Reaction: Add amine-terminated PEG (mPEG-NH2) to the activated nanoparticle suspension. The molar ratio of PEG to nanoparticles should be optimized to achieve the desired surface density. Allow the reaction to proceed for at least 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching and Purification: Quench any unreacted NHS esters by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer). Purify the PEGylated nanoparticles from excess PEG and reaction byproducts using techniques such as dialysis, size exclusion chromatography (SEC), or repeated centrifugation and resuspension.

Protocol for Nanoparticle Characterization

-

Sample Preparation: Dilute the nanoparticle suspension in an appropriate filtered solvent (e.g., 10 mM NaCl) to a suitable concentration to avoid multiple scattering effects.

-

DLS Measurement: Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. An increase in hydrodynamic diameter after PEGylation is indicative of a successful surface modification. A PDI value below 0.2 is generally considered acceptable for monodisperse samples.

-

Zeta Potential Measurement: Measure the surface charge of the nanoparticles. Successful PEGylation typically results in a shift of the zeta potential towards neutrality due to the shielding of the underlying surface charge by the PEG layer.

-

Sample Preparation: Lyophilize the purified PEGylated nanoparticles to obtain a dry powder. Accurately weigh a known amount of the dried sample and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

NMR Spectroscopy: Acquire the ¹H-NMR spectrum of the sample.

-

Data Analysis: Identify the characteristic peak of the PEG ethylene oxide protons (typically around 3.65 ppm). By integrating this peak and comparing it to a known internal standard or by relating it to the signals from the nanoparticle core material, the amount of PEG per unit mass of the nanoparticle can be quantified. This value can then be used to calculate the PEG surface density.

-

Separation of Free Drug: Separate the drug-loaded PEGylated nanoparticles from the unencapsulated drug. This can be achieved by methods such as ultracentrifugation, dialysis, or size exclusion chromatography.

-

Quantification of Encapsulated Drug: Lyse the purified nanoparticles using a suitable solvent to release the encapsulated drug.

-

Drug Quantification: Quantify the amount of released drug using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

Calculation:

-

Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

-

Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows in nanoparticle PEGylation and characterization.

Signaling Pathways and Cellular Interactions

While the primary mechanism of PEGylation is steric hindrance, which is largely a biophysical phenomenon, the interaction of PEGylated nanoparticles with cells is a complex process. The PEG layer can influence cellular uptake pathways. For instance, very dense PEG coatings can significantly reduce uptake by phagocytic cells. However, there is emerging evidence that PEGylated nanoparticles can engage with specific cellular machinery. For example, some PEGylated DNA nanoparticles have been shown to utilize the nucleolin pathway for cell entry. It is important to note that direct activation of classical signaling pathways by the PEG moiety itself is not a well-established concept. Instead, the influence of PEGylation is more indirect, by modulating the protein corona that forms on the nanoparticle surface, which in turn dictates the cellular response. The composition of this protein corona can influence which cell surface receptors are engaged, potentially triggering downstream signaling events. Further research is needed to fully elucidate the intricate interplay between PEGylated nanoparticle surfaces, the protein corona, and specific cellular signaling cascades.

Conclusion

PEGylation remains an indispensable tool in the functionalization of nanoparticles for in vivo applications. By carefully tuning the molecular weight and surface density of the PEG corona, researchers can significantly enhance the circulation half-life of their nanocarriers, thereby improving their therapeutic and diagnostic potential. The methodologies and data presented in this technical guide provide a solid foundation for the rational design and characterization of PEGylated nanoparticles. As our understanding of the nano-bio interface continues to evolve, so too will the strategies for creating even more effective and targeted nanomedicines.

References

- 1. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of m-PEG12-Thiol in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is critical to its efficacy. Among the diverse array of linkers, polyethylene glycol (PEG) chains have gained prominence due to their favorable physicochemical properties. This technical guide focuses on the specific role of the m-PEG12-Thiol linker in PROTAC development. We will delve into its synthesis, conjugation strategies, and its impact on the biological and pharmacokinetic properties of the resulting PROTACs. This guide will further provide detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this linker, alongside a discussion of the key signaling pathways involved in their mechanism of action.

Introduction to PROTAC Technology and the Critical Role of Linkers

PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2] The linker connecting the two ligands is not merely a spacer but plays a crucial role in determining the PROTAC's overall efficacy.[3] The linker's length, rigidity, and chemical composition influence the stability of the ternary complex, the solubility and cell permeability of the PROTAC, and its pharmacokinetic profile.[4][5]

PEG linkers, in particular, are widely used in PROTAC design due to their ability to enhance aqueous solubility and improve cell permeability. The repeating ethylene glycol units of PEG linkers are hydrophilic, which can help to mitigate the often-hydrophobic nature of the target and E3 ligase ligands. The this compound linker provides a discrete length of twelve polyethylene glycol units, offering a balance of flexibility and defined spatial separation between the two ends of the PROTAC. The terminal thiol group allows for specific conjugation chemistries.

Physicochemical Properties of this compound

The this compound linker possesses distinct physicochemical properties that make it a valuable tool in PROTAC design.

| Property | Value | Reference |

| Molecular Formula | C25H52O12S | |

| Molecular Weight | 576.74 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Solubility | Soluble in DMSO (100 mg/mL) | |

| Storage | -20°C, sealed, away from moisture and light |

The hydrophilicity imparted by the twelve PEG units can significantly improve the solubility of the final PROTAC molecule, a common challenge in drug development.

Synthesis and Conjugation of this compound in PROTAC Assembly

The thiol group of this compound offers a versatile handle for conjugation to either the target protein ligand or the E3 ligase ligand. Common conjugation strategies include:

-

Thiol-Maleimide Michael Addition: This is a highly efficient and specific reaction where the thiol group reacts with a maleimide-functionalized binding ligand to form a stable thioether bond.

-

Thiol-Ene Reaction: This reaction involves the addition of the thiol to an alkene, often catalyzed by light or a radical initiator.

-

Nucleophilic Substitution: The thiol can act as a nucleophile to displace a leaving group on a binding ligand, such as a halide.

A general synthetic workflow for incorporating this compound into a PROTAC is depicted below.

Caption: General workflow for PROTAC synthesis.

Impact of the this compound Linker on PROTAC Performance

While specific quantitative data for PROTACs utilizing the this compound linker is not extensively available in the public domain, we can infer its likely impact based on studies of similar PEG linkers. The length of the PEG linker is a critical parameter influencing the degradation efficiency of a PROTAC. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while an overly long linker might not effectively bring the target protein and E3 ligase into proximity for efficient ubiquitination.

Table of Representative Data for PEG-Linked PROTACs:

| Target Protein | Linker Length (atoms) | DC50 | Dmax (%) | Reference |

| Estrogen Receptor α | 12 | ~5 µM | ~75 | |

| TANK-binding kinase 1 | 21 | 3 nM | 96 | |

| Cyclin-dependent kinase 9 | 14 | 10 nM | >90 |

Note: This table presents data for PROTACs with PEG linkers of varying lengths to illustrate the impact of this parameter. Specific data for an this compound linker may vary depending on the specific target and E3 ligase ligands.

The flexibility of the PEG chain can also play a role in the kinetics of ternary complex formation and dissociation.

Experimental Protocols

General Protocol for PROTAC Synthesis via Thiol-Maleimide Ligation

This protocol outlines the conjugation of a maleimide-functionalized E3 ligase ligand to this compound, followed by coupling to a warhead.

Materials:

-

Maleimide-functionalized E3 ligase ligand

-

This compound

-

Warhead with a reactive group (e.g., carboxylic acid)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Reaction vessel and magnetic stirrer

-

High-performance liquid chromatography (HPLC) for purification

-

Mass spectrometer for characterization

Procedure:

-

Step 1: Thiol-Maleimide Conjugation

-

Dissolve the maleimide-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

-

Upon completion, purify the E3 ligase-linker conjugate by preparative HPLC.

-

-

Step 2: Amide Coupling to Warhead

-

Dissolve the warhead-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

-

Add the purified E3 ligase-linker conjugate (1.1 eq) to the reaction mixture.

-

Stir at room temperature overnight, monitoring by LC-MS.

-

Purify the final PROTAC by preparative HPLC and characterize by mass spectrometry and NMR.

-

Caption: Thiol-maleimide PROTAC synthesis workflow.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cells expressing the target protein

-

PROTAC stock solution in DMSO

-

Cell culture medium and plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the target protein signal to the loading control.

-

Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

-

Caption: Western blot experimental workflow.

Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

-

Tagged Protein of Interest (POI) (e.g., His-tagged)

-

Tagged E3 Ligase (e.g., GST-tagged)

-

PROTAC compound

-

TR-FRET donor and acceptor antibodies (e.g., anti-His-Tb and anti-GST-d2)

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Assay Setup: In a microplate, add the tagged POI, tagged E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.

-

Antibody Addition: Add the TR-FRET donor and acceptor antibodies.

-

Incubation: Incubate the plate at room temperature for a defined period to allow for complex formation.

-

Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

-

Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs.

Signaling Pathways and Logical Relationships

The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway.

Caption: PROTAC-mediated protein degradation pathway.

The properties of the this compound linker directly influence the efficiency of this pathway.

Caption: Logical relationship of linker properties.

Conclusion

The this compound linker is a valuable component in the PROTAC design toolbox. Its defined length, flexibility, and hydrophilic nature can be strategically employed to optimize the physicochemical and biological properties of PROTACs. The terminal thiol group provides a reliable handle for versatile and efficient conjugation chemistries. While further research is needed to fully elucidate the specific quantitative impact of the this compound linker across a wide range of targets and E3 ligases, the principles and protocols outlined in this guide provide a solid foundation for its successful implementation in the development of novel protein degraders. The rational design of PROTACs, with careful consideration of the linker, will continue to be a key driver of innovation in targeted protein degradation.

References

- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DeepPROTACs is a deep learning-based targeted degradation predictor for PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. lifesensors.com [lifesensors.com]

m-PEG12-Thiol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of m-PEG12-Thiol, a heterobifunctional PEG linker crucial in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the essential safety and handling guidelines, detailed experimental protocols, and the fundamental mechanisms of its application to ensure its effective and safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a polyethylene glycol derivative with a terminal methoxy group and a thiol group. The PEG chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the conjugated molecules.[1] The thiol group allows for specific reactions with various functional groups, making it a versatile tool in bioconjugation.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | Value | Source |

| Molecular Formula | C25H52O12S | MedChemExpress |

| Molecular Weight | 576.74 g/mol | MedChemExpress |

| Appearance | Colorless to light yellow liquid or low-melting solid | MedChemExpress, Nanocs |

| Solubility | Soluble in water, DMSO, DMF, ethanol, and chloroform.[2][3] | Nanocs, Creative PEGWorks |

| Storage Temperature | -20°C, sealed, away from moisture and light.[2] | MedChemExpress |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | MedChemExpress |

Safety and Handling Guidelines

Proper handling of this compound is essential to ensure laboratory safety and maintain the integrity of the compound. The following guidelines are based on information from safety data sheets (SDS) and product information from various suppliers.

Hazard Identification

m-PEG-Thiol compounds may present the following hazards:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Gloves: Chemical-resistant gloves.

-

Eye Protection: Safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat.

Handling and Storage

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store at -20°C in a tightly sealed container, protected from light and moisture. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]

-

Stock Solutions: Prepare stock solutions in anhydrous solvents like DMSO or DMF. Unused stock solutions should be stored at -20°C or -80°C for short-term and long-term storage, respectively.

Table 2: Recommended Storage Conditions

| Condition | Temperature | Duration | Additional Notes | Source |

| Neat Compound | -20°C | Up to 3 years | Sealed, desiccated, away from light. | TargetMol |

| Stock Solution in DMSO | -20°C | Up to 1 month | Sealed, away from moisture and light. | MedChemExpress |

| Stock Solution in DMSO | -80°C | Up to 6 months | Sealed, away from moisture and light. | MedChemExpress |

First Aid Measures

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Spill and Disposal

-

Spill: Absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for chemical waste.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols and Applications

This compound is a versatile linker used in various applications, most notably in the synthesis of PROTACs and the surface modification of nanoparticles.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as the linker connecting the target protein ligand (warhead) to the E3 ligase ligand.

Mechanism of Action of PROTACs

Experimental Workflow for PROTAC Synthesis

A common strategy for synthesizing a PROTAC using a thiol-PEG linker involves a multi-step process, often culminating in a reaction between the thiol group and a maleimide-functionalized component. The following is a representative protocol.

Detailed Protocol for PROTAC Synthesis (Representative)

This protocol describes the synthesis of a PROTAC by first coupling the E3 ligase ligand to the this compound linker, followed by conjugation to the warhead.

-

Materials:

-

E3 ligase ligand with a carboxylic acid group (1.0 eq)

-

This compound (1.1 eq)

-

Warhead with a maleimide group (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Anhydrous DCM

-

Reaction vessel under a nitrogen atmosphere

-

-

Procedure:

-

Activation and Coupling to Linker: a. Dissolve the E3 ligase ligand-COOH in anhydrous DMF. b. Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add this compound to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor the reaction progress by LC-MS. f. Upon completion, purify the E3 ligase-PEG12-Thiol intermediate by flash column chromatography or preparative HPLC.

-

Conjugation to Warhead: a. Dissolve the purified E3 ligase-PEG12-Thiol intermediate in a suitable solvent (e.g., a mixture of DMF and phosphate buffer, pH 7.2). b. Add the warhead-maleimide to the solution. c. Stir the reaction at room temperature for 2-4 hours. d. Monitor the reaction progress by LC-MS.

-

Final Purification: a. Upon completion, purify the final PROTAC molecule by preparative HPLC. b. Characterize the final product by LC-MS and NMR.

-

Surface Modification of Gold Nanoparticles (AuNPs)

The thiol group of this compound has a high affinity for gold surfaces, making it an excellent reagent for the functionalization of gold nanoparticles. This PEGylation process enhances the stability of the nanoparticles in biological media and reduces non-specific protein binding.

Experimental Workflow for AuNP Functionalization

Detailed Protocol for AuNP Functionalization

-

Materials:

-

Aqueous suspension of citrate-capped gold nanoparticles.

-

This compound.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Anhydrous DMSO or DMF for stock solution.

-

-

Procedure:

-

Prepare this compound Stock Solution: a. To facilitate handling, prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

-

Functionalization of AuNPs: a. To the citrate-capped aqueous AuNP suspension, add an excess of the this compound stock solution (e.g., >3 x 10^4 this compound molecules per nanoparticle). b. Stir the resulting suspension overnight at room temperature.

-

Purification: a. Centrifuge the suspension to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles. b. Remove the supernatant containing excess this compound and citrate. c. Resuspend the nanoparticle pellet in water or PBS. d. Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound linker.

-

Final Product: a. After the final wash, resuspend the PEGylated AuNPs in the desired buffer for storage or further use.

-

Conclusion

This compound is a valuable tool for researchers in drug development and nanotechnology. Its unique properties allow for the enhancement of solubility and biocompatibility of various molecules and materials. Adherence to the safety and handling guidelines outlined in this document is crucial for its safe and effective use. The provided experimental protocols offer a starting point for the application of this compound in PROTAC synthesis and nanoparticle surface modification, though optimization for specific applications may be necessary.

References

literature review on m-PEG12-Thiol in bioconjugation

An In-Depth Technical Guide to m-PEG12-Thiol in Bioconjugation

Introduction

This compound is a discrete polyethylene glycol (PEG) linker characterized by a methoxy cap at one terminus and a reactive thiol (sulfhydryl, -SH) group at the other, connected by a chain of twelve ethylene glycol units. This structure imparts a unique combination of properties that make it a valuable tool in modern bioconjugation. Due to its excellent water solubility, biocompatibility, and non-immunogenicity, this compound is widely employed to enhance the therapeutic and diagnostic potential of biomolecules.[1][2] Its primary applications include the PEGylation of proteins and peptides, the functionalization of nanoparticles, and the construction of complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][3][4]

The terminal thiol group is the cornerstone of its reactivity, enabling covalent linkage to various substrates through well-defined chemical reactions. This guide provides a comprehensive review of the core chemistries, experimental protocols, and quantitative data associated with the use of this compound in bioconjugation for researchers, scientists, and drug development professionals.

Core Bioconjugation Chemistries

The utility of this compound is centered on the reactivity of its terminal sulfhydryl group. Two primary chemistries dominate its application: thiol-maleimide ligation for conjugation to biomolecules and thiol-gold bonding for surface modification.

Thiol-Maleimide Ligation

The most common strategy for conjugating this compound to proteins, peptides, or other molecules is through its reaction with a maleimide functional group.

-

Mechanism: The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks the carbon-carbon double bond of the maleimide ring. This forms a stable, covalent thioether bond. The reaction is highly chemoselective for thiols, particularly within a controlled pH range.

-

Reaction Conditions: The optimal pH for thiol-maleimide conjugation is between 6.5 and 7.5. Below pH 6.5, the rate is significantly reduced as the thiol group is protonated and less nucleophilic. Above pH 7.5, the maleimide ring becomes susceptible to hydrolysis, and side reactions with amines (e.g., lysine residues) can occur, compromising selectivity.

-

Stability and Reversibility: While the resulting thioether linkage is generally stable, it can undergo a retro-Michael reaction, leading to cleavage of the conjugate. This process can be accelerated by the presence of other thiols, such as glutathione in vivo. Strategies to mitigate this instability include the hydrolysis of the succinimide ring post-conjugation, which forms a stabilized ring-opened product.

Self-Assembled Monolayers (SAMs) on Gold Surfaces

The strong affinity between sulfur and gold provides a straightforward method for functionalizing gold nanoparticles (GNPs) and surfaces.

-

Mechanism: The thiol group of this compound readily forms a dative bond with gold atoms, leading to the spontaneous organization of the PEG molecules into a dense, well-ordered layer known as a self-assembled monolayer (SAM).

-

Applications: This surface modification is crucial for a variety of biomedical applications. The resulting PEG layer, often called a "stealth" layer, sterically hinders the adsorption of proteins (opsonization), which prevents rapid clearance by the immune system and enhances the colloidal stability of the nanoparticles in biological media.

Key Applications and Experimental Protocols

The versatile chemistry of this compound enables its use in several high-impact research and development areas.

Application 1: PEGylation of Proteins and Peptides

PEGylation with this compound is used to improve the pharmacokinetic properties of therapeutic proteins and peptides. By increasing the hydrodynamic volume of the molecule, PEGylation can reduce renal clearance, prolonging its circulation half-life. The PEG chain can also shield the biomolecule from enzymatic degradation.

This protocol outlines a general procedure for conjugating this compound to a maleimide-activated protein containing accessible cysteine residues.

-

Reagent Preparation:

-

Prepare a buffer solution such as 1X Phosphate-Buffered Saline (PBS) or 10-100 mM HEPES at pH 7.0–7.5. Ensure the buffer is free of any thiol-containing reagents.

-

Degas the buffer by applying a vacuum or by bubbling an inert gas (e.g., nitrogen, argon) through it to prevent oxidation of the thiol groups.

-

Dissolve the maleimide-functionalized protein in the degassed buffer at a concentration of 1–10 mg/mL.

-

Prepare a stock solution of this compound in the same degassed buffer or an appropriate solvent like DMSO.

-

-

Optional Disulfide Bond Reduction:

-